molecular formula C15H12ClNO2S B8032270 2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole

2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole

Cat. No.: B8032270
M. Wt: 305.8 g/mol
InChI Key: JHGWINGINSCCMW-UHFFFAOYSA-N
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Description

2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a chloro group, a sulfonyl group attached to a methylbenzene ring, and an indole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 2-chloro-4-methylbenzenesulfonyl chloride. This intermediate can then be reacted with indole under specific conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole is unique due to its indole core structure combined with a chloro and sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-chloro-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGWINGINSCCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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